

An In-depth Technical Guide to Ethyl 2-oxohexanoate (CAS: 5753-96-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-oxohexanoate*

Cat. No.: *B1278483*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-oxohexanoate**, a versatile α -keto ester with significant applications in pharmaceutical and chemical synthesis. This document collates available data on its chemical properties, synthesis, spectroscopic characteristics, and safety profile. In areas where direct experimental data for **Ethyl 2-oxohexanoate** is limited, information from closely related compounds is presented to infer potential biological roles and metabolic pathways.

Chemical and Physical Properties

Ethyl 2-oxohexanoate is a pale yellow liquid that serves as a key intermediate in various organic syntheses.^{[1][2]} Its bifunctional nature, characterized by the presence of both a ketone and an ester group, allows for a wide range of chemical transformations.^[3]

Table 1: Physicochemical Properties of **Ethyl 2-oxohexanoate**

Property	Value	Source(s)
CAS Number	5753-96-8	[1]
Molecular Formula	C ₈ H ₁₄ O ₃	[1]
Molecular Weight	158.19 g/mol	[4]
Appearance	Pale yellow liquid	[1]
Boiling Point	211.7 °C at 760 mmHg	[2]
Density	1.0 ± 0.1 g/cm ³	[2]
Flash Point	81.3 ± 15.9 °C	[2]
Refractive Index	1.421	[2]
Purity	Typically ≥97%	[1]
Storage	Room temperature, sealed in a dry environment	

Table 2: Identification and Nomenclature

Identifier	Name/Value	Source(s)
IUPAC Name	ethyl 2-oxohexanoate	
Synonyms	Ethyl alpha-ketocaproate, 2-Oxohexanoic acid ethyl ester, 2-Ketohexanoic acid ethyl ester	
InChI Key	WRQGPGZATPOHHX-UHFFFAOYSA-N	
SMILES	CCCCC(=O)C(=O)OCC	

Spectroscopic Data

Detailed experimental spectra for **Ethyl 2-oxohexanoate** are not widely available in public databases. The following data is based on reported values and predicted characteristics for α -keto esters.

2.1. ^1H NMR Spectroscopy

A reported ^1H NMR spectrum for **Ethyl 2-oxohexanoate** in CDCl_3 (400 MHz) shows the following peaks.^[5]

Table 3: ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4.27-4.37	m	2H	$-\text{OCH}_2\text{CH}_3$
2.83	t ($J = 7.3$ Hz)	2H	$-\text{CH}_2\text{CO}-$
1.58-1.76	m	2H	$-\text{CH}_2\text{CH}_2\text{CO}-$
1.34-1.47	m	5H	$-\text{OCH}_2\text{CH}_3$ and $-\text{CH}_2\text{CH}_2\text{CH}_2-$
0.91-0.98	m	3H	$-\text{CH}_2\text{CH}_3$

2.2. Predicted Spectroscopic Characteristics

While specific experimental data for ^{13}C NMR, IR, and Mass Spectrometry of **Ethyl 2-oxohexanoate** are not readily available, the following are expected characteristics based on its structure and data from analogous compounds.

- ^{13}C NMR: Expected signals would include those for the two carbonyl carbons (keto and ester), the methylene and methyl carbons of the ethyl ester, and the carbons of the butyl chain. The carbonyl carbons would be the most downfield shifted.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of $1715\text{--}1750\text{ cm}^{-1}$. C-O stretching bands for the ester group are also expected.

- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage adjacent to the carbonyl groups.

Synthesis and Experimental Protocols

Ethyl 2-oxohexanoate is synthesized through various organic reactions, leveraging its α -keto ester structure.^[3] A common laboratory-scale synthesis involves the reaction of an organometallic reagent with an oxalyl chloride derivative.^[5]

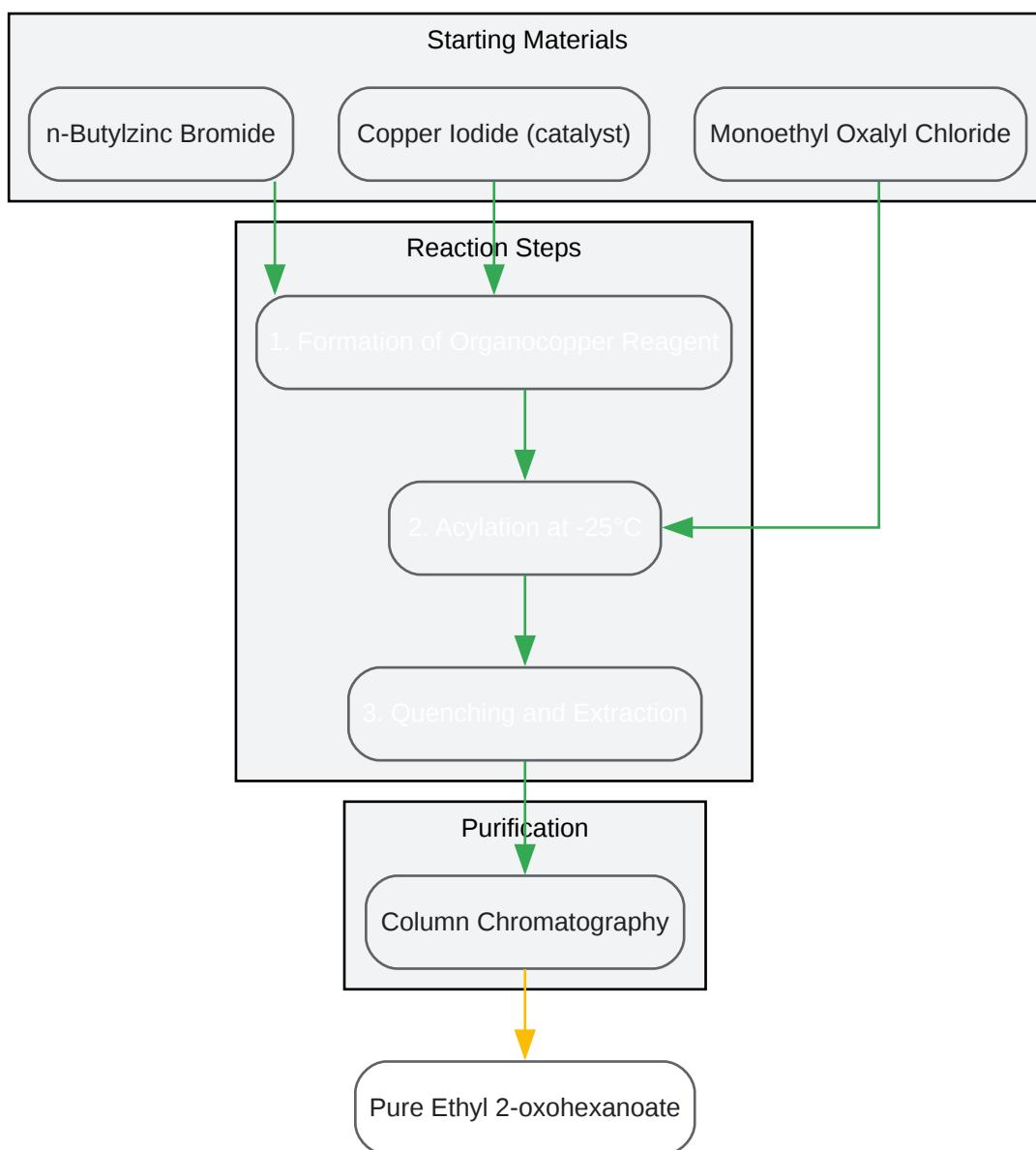
3.1. Synthesis from n-Butylzinc Bromide and Monoethyl Oxalyl Chloride

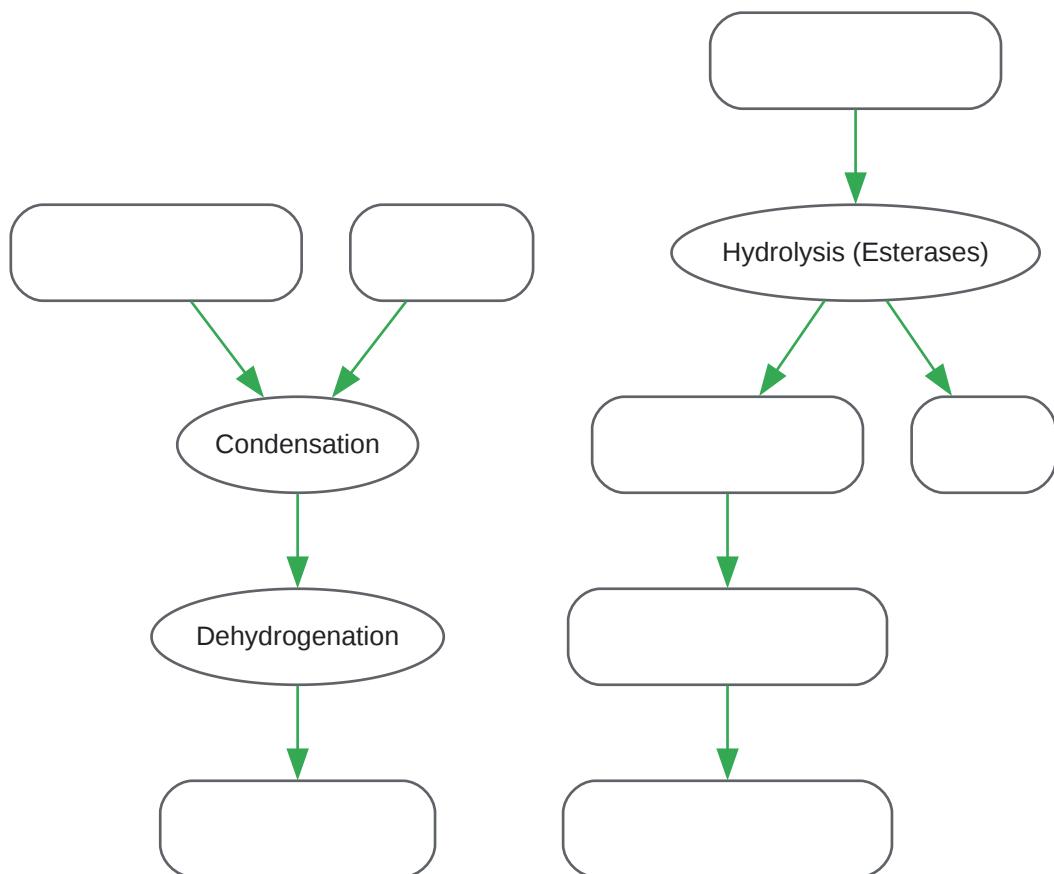
This procedure details the synthesis of **Ethyl 2-oxohexanoate** via the coupling of n-butylzinc bromide with monoethyl oxalyl chloride, catalyzed by copper iodide.^[5]

Experimental Protocol:

- Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, a stirred solution of copper iodide (2.29 g, 12 mmol) in anhydrous tetrahydrofuran is cooled to -25 °C. A 0.5 M solution of n-butylzinc bromide in tetrahydrofuran (24 mL, 12 mmol) is added dropwise.
- Reaction Initiation: Following the addition, the reaction mixture is warmed to 0 °C and stirred for 20 minutes, then re-cooled to -25 °C.
- Acylation: Monoethyl oxalyl chloride (1.37 g, 10 mmol) is added dropwise to the reaction mixture. The mixture is stirred at -25 °C for 3 hours.
- Work-up: The reaction is warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.
- Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (gradient elution, 0 → 20% ethyl acetate in hexane) to yield **Ethyl 2-oxohexanoate** as a colorless oil.^[5]

Diagram 1: Synthesis Workflow for **Ethyl 2-oxohexanoate**



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. 5753-96-8 | Ethyl 2-oxohexanoate - Alachem Co., Ltd. [alachem.co.jp]
- 5. Ethyl 2-oxohexanoate | 5753-96-8 [chemicalbook.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-oxohexanoate (CAS: 5753-96-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278483#ethyl-2-oxohexanoate-cas-number-5753-96-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com